At 9283, l-glutamic acid salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H32N8O6 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2S)-2-aminopentanedioic acid;1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea |
InChI |
InChI=1S/C19H23N7O2.C5H9NO4/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;6-3(5(9)10)1-2-4(7)8/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 |
InChI Key |
KSIKXSRFTHKVSJ-HVDRVSQOSA-N |
Isomeric SMILES |
C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.C(CC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Overview of Multi Targeted Kinase Inhibition Paradigms in Preclinical Oncology
The development of kinase inhibitors has marked a paradigm shift in cancer therapy, moving towards targeted treatments. Kinases are pivotal enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival. Their dysregulation is a common feature in many cancers, making them attractive therapeutic targets.
Initially, drug development focused on highly specific inhibitors targeting a single kinase. However, the complexity of cancer, characterized by the activation of multiple signaling pathways and the development of resistance, has highlighted the limitations of this approach. This has led to the rise of multi-targeted kinase inhibitors, which are designed to block several kinases simultaneously. nih.gov This strategy offers the potential for broader efficacy and a means to overcome resistance mechanisms that can circumvent single-target agents. nih.govfrontiersin.org
Multi-targeted inhibitors can disrupt tumor growth, angiogenesis (the formation of new blood vessels that supply tumors), and metastasis by hitting various key signaling nodes at once. nih.gov Preclinical oncology research has extensively explored this paradigm, demonstrating that compounds like AT9283, which inhibit multiple kinases, can show potent anti-tumor activity across a range of cancer models. nih.govnih.gov The rationale is that by simultaneously blocking key pathways, such as those driven by Aurora kinases and JAK kinases, it is possible to achieve a more profound and durable anti-cancer effect. nih.gov
The Role of Salt Forms in Small Molecule Research and Optimization
The majority of small molecule drugs are weak acids or bases, and their formulation as salts is a critical step in the drug development process. researchgate.netnumberanalytics.com Approximately half of all marketed drugs are administered as salts. researchgate.net The choice of a specific salt form, such as the L-glutamic acid salt of AT9283, is a deliberate decision made to optimize the physicochemical and biological properties of the active pharmaceutical ingredient (API). bjcardio.co.uknih.gov
Salt formation can significantly influence a drug's:
Solubility and Dissolution Rate: One of the most common reasons for creating a salt is to improve the aqueous solubility and dissolution rate of a poorly soluble compound. numberanalytics.comeuropeanpharmaceuticalreview.com This is crucial for ensuring adequate absorption of the drug into the bloodstream. numberanalytics.com
Stability: The salt form can enhance the chemical and physical stability of the API, leading to a longer shelf life and more reliable product. bjcardio.co.uk
Bioavailability: By improving solubility and dissolution, the salt form can increase the extent and rate at which the active drug is absorbed and becomes available at the site of action. numberanalytics.com
Manufacturability: Salt selection can also address challenges related to the manufacturing process, such as improving handling properties. nih.gov
Historical Context of At9283 Discovery and Early Preclinical Development
Retrosynthetic Analysis and Key Intermediates for AT9283 Synthesis
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. For AT9283, the analysis identifies several key disconnections.
The primary structure of AT9283 is a 1-cyclopropyl-3-[3-(5-(morpholin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl]urea. The retrosynthetic strategy hinges on disconnecting the urea (B33335) linkage and the bonds forming the heterocyclic core.
Key Disconnections and Intermediates:
Urea Bond Disconnection: The urea moiety can be disconnected to reveal a pyrazole (B372694) amine intermediate and cyclopropyl (B3062369) isocyanate. This is a common and reliable transformation in synthetic chemistry.
Pyrazole-Benzimidazole Linkage: The bond between the pyrazole and benzimidazole (B57391) rings is another critical point for disconnection. This leads back to a substituted phenylenediamine and a pyrazole derivative containing a carboxylic acid or a related functional group.
Benzimidazole Ring Formation: The benzimidazole itself can be formed from a diamino-toluene derivative and a corresponding carboxylic acid, which in this case is part of the pyrazole structure.
Pyrazole Ring Formation: The substituted pyrazole core is typically synthesized via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.
This backward analysis simplifies the complex target into manageable, synthetically accessible intermediates.
Detailed Synthetic Routes to the Pyrazole-Benzimidazole Scaffold of AT9283
The synthesis of the core pyrazole-benzimidazole scaffold is a multi-step process that builds upon the retrosynthetic plan. The forward synthesis, as detailed in the discovery literature, involves the construction of the two heterocyclic rings and then linking them together. psu.edu
A common synthetic approach involves a cyclocondensation reaction to form the benzimidazole ring. psu.edu This is typically achieved by reacting a substituted o-phenylenediamine (B120857) with a pyrazole-4-carboxylic acid derivative under conditions that facilitate the elimination of water and ring closure. The pyrazole moiety itself is often constructed through the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.gov The specific substituents on both the benzimidazole and pyrazole rings are crucial for the molecule's activity and are installed either on the starting materials or through subsequent modification of the heterocyclic core. The pyrazole scaffold is a key privileged structure in the development of protein kinase inhibitors due to its versatile bioisosteric replacement function and synthetic accessibility. nih.gov
Formation of the L-Glutamic Acid Salt and Other Investigated Salt Forms of AT9283
The salt form of an active pharmaceutical ingredient (API) is critical as it can significantly influence properties like solubility, stability, and bioavailability. While the free base of AT9283 is often used in initial studies, salt forms are developed to optimize its characteristics for research and potential clinical use. improvedpharma.comcriver.com Other salt forms of AT9283 that have been noted include hydrochloride and lactic acid salts. medchemexpress.comnih.gov
Salt screening is a systematic process to identify the most suitable salt form of a drug candidate. improvedpharma.com The general strategy involves several key steps:
Counterion Selection: A variety of pharmaceutically acceptable counterions are chosen based on the pKa of the API. For a basic compound like AT9283, acidic counterions are selected. onyxipca.com
Salt Formation: The API and the chosen counterion are reacted, typically in a suitable solvent system. Techniques like evaporation, cooling crystallization, or anti-solvent addition are used to induce the formation of a solid salt. improvedpharma.comnih.gov
Characterization: The resulting solids are analyzed using techniques such as X-ray powder diffraction (XRPD), nuclear magnetic resonance (NMR), and thermal analysis to confirm salt formation and identify its physical properties. improvedpharma.com
Property Evaluation: Promising salt forms are further evaluated for critical attributes like aqueous solubility, dissolution rate, hygroscopicity (moisture absorption), and physical and chemical stability. improvedpharma.com
The goal is to find a crystalline, stable salt form with optimal biopharmaceutical properties. onyxipca.com
While specific comparative data for the L-glutamic acid salt of AT9283 is not extensively detailed in publicly available literature, the choice of L-glutamic acid as a counterion can be understood from general pharmaceutical principles.
Biocompatibility: L-Glutamic acid is a naturally occurring amino acid, ensuring high biocompatibility. sigmaaldrich.com
Solubility: Salt formation is a primary strategy to enhance the aqueous solubility of poorly soluble compounds. onyxipca.com L-Glutamic acid has two carboxylic acid groups and one amino group, offering multiple pKa values that can be leveraged to fine-tune the pH and solubility characteristics of the resulting salt. sigmaaldrich.com This can be particularly advantageous for improving dissolution in biological fluids.
Crystallinity and Stability: An ideal salt form should be a stable, non-hygroscopic crystalline solid, which is easier to handle, formulate, and ensures consistent performance. L-glutamic acid can form stable crystalline salts. google.com
Compared to a simple inorganic salt like hydrochloride, an amino acid salt like the L-glutamate may offer a different solubility profile and potentially a "parachute effect," where a supersaturated solution is temporarily maintained, which can enhance absorption. researchgate.net The choice of the L-glutamic acid salt would have been driven by a screening process that identified it as having a superior balance of properties—such as improved solubility, stability, and ease of formulation—compared to the free base or other potential salt forms like hydrochloride or lactate. criver.commedchemexpress.com
Structure-Activity Relationship (SAR) Studies of AT9283 and its Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, exploring how changes in a molecule's structure affect its biological activity. mdpi.comrsc.org For AT9283, these studies were crucial in optimizing an initial fragment hit into a potent multi-targeted kinase inhibitor. psu.eduacs.org
AT9283 was developed using a fragment-based drug discovery (FBDD) approach. drugbank.com This method starts with screening low-molecular-weight compounds (fragments) to find those that bind to the biological target, albeit with low affinity. astx.comastx.com These initial hits are then chemically elaborated and optimized to produce a high-affinity lead compound. astx.com
The starting point for AT9283 was the identification of a pyrazole-benzimidazole fragment that showed good ligand efficiency against Aurora A kinase. psu.eduacs.org X-ray crystallography was used to determine the binding mode of this initial fragment to the kinase, providing a structural blueprint for optimization. psu.eduastx.com
The optimization process involved several key modifications to the initial fragment:
Introduction of a Urea Linker: Replacing an initial amide linker with a urea group significantly improved properties like plasma protein binding. astx.com
Addition of a Cyclopropyl Group: The cyclopropyl group on the urea was found to be optimal for potency.
Modification of the Benzimidazole: A morpholinomethyl group was introduced at the 5-position of the benzimidazole. This addition extended into a solvent-exposed region of the kinase, enhancing cellular activity and improving physicochemical properties. psu.edu
This iterative, structure-guided optimization led to the identification of AT9283 as a compound with potent inhibitory activity against Aurora A and B kinases, as well as other therapeutically relevant kinases like JAK2 and Abl. acs.orgnih.gov
Table 1: Structure-Activity Relationship (SAR) of AT9283 Analogs Data sourced from Howard et al. (2009) and an accompanying presentation. psu.eduacs.orgastx.com
Table 2: List of Mentioned Chemical Compounds
Systematic Chemical Modifications and Their Impact on Target Kinase Activity
The evolution of AT9283 from an initial, low-affinity fragment demonstrates a systematic approach to chemical modification guided by target affinity and cellular activity. The starting point was a pyrazole-benzimidazole fragment identified through fragment-based screening. nih.gov This initial fragment was then elaborated upon to enhance its inhibitory activity against key target kinases, particularly Aurora A and Aurora B. astx.com
Early modifications focused on exploring different substituents on the pyrazole and benzimidazole rings. The introduction of a urea linker was a critical step, leading to a significant increase in potency. Further modifications involved the addition of a cyclopropyl group to the urea and a morpholinomethyl group to the benzimidazole core. psu.edu These changes were instrumental in achieving the desired potency and physicochemical properties of the final compound. nih.gov
The impact of these modifications was carefully measured through in vitro kinase assays. AT9283 emerged as a potent inhibitor of Aurora A and Aurora B, with IC50 values in the low nanomolar range. selleckchem.com Beyond the Aurora kinases, these modifications also resulted in potent activity against other kinases, including JAK2 and the T315I mutant of Abl, making AT9283 a multitargeted inhibitor. nih.govnih.gov
Table 1: Kinase Inhibition Profile of AT9283 This table is interactive. Users can sort the data by clicking on the column headers.
| Target Kinase | IC50 (nM) |
| Aurora A | 3 |
| Aurora B | 3 |
| JAK2 | 1.2 |
| JAK3 | 1.1 |
| Abl (T315I) | 4 |
| Data sourced from multiple studies detailing the biochemical activity of AT9283. nih.govresearchgate.netselleckchem.com |
Optimization of Specific Structural Motifs for Enhanced Potency and Selectivity
The optimization of AT9283 was heavily reliant on structure-based design, utilizing X-ray crystallography to visualize the binding of inhibitors to the target kinases. acs.orgnih.gov This allowed for the rational design of modifications to specific structural motifs to maximize potency and refine selectivity.
A key structural feature of AT9283 is the urea linker, which adopts a specific cis/trans folded conformation. This conformation is crucial for positioning the different parts of the molecule correctly within the ATP-binding pocket of the kinase. NMR studies confirmed that this folded conformation is maintained in solution. psu.edu
The systematic optimization of these motifs, driven by structural insights, transformed a simple fragment hit into a potent, multitargeted kinase inhibitor with a profile suitable for clinical investigation. nih.govastx.com
Crystallographic Studies of AT9283 in Complex with Target Kinases
Crystallographic studies have been instrumental in revealing the precise binding modes of AT9283 within the active sites of its target kinases, providing a structural basis for its inhibitory potency and selectivity.
Aurora A and Aurora B Kinase Binding Mode Characterization
AT9283 is a potent inhibitor of both Aurora A and Aurora B kinases. drugbank.comnih.gov X-ray crystallography has provided detailed insights into its interaction with Aurora A. The crystal structure of AT9283 in complex with Aurora A (PDB ID: 6CPG) reveals that the inhibitor binds to the ATP-binding pocket of the kinase. rcsb.org The pyrazole-benzimidazole core of AT9283 forms key hydrogen bonding interactions with the hinge region of the kinase, a common feature for many kinase inhibitors. astx.comastx.com Specifically, the urea linker in AT9283 is observed to form hydrogen bonds that are critical for its high affinity. astx.com The molecule's conformation within the binding site allows for favorable van der Waals interactions, further stabilizing the complex. astx.com The dual inhibition of both Aurora A and B is attributed to the high degree of conservation in the ATP-binding sites of these two kinases.
JAK2 and Abl (T315I) Binding Site Analysis and Comparison
AT9283 also demonstrates potent inhibition of Janus kinase 2 (JAK2) and the imatinib-resistant T315I mutant of Abl kinase. axonmedchem.commedchemexpress.com The crystal structure of AT9283 in complex with the pseudokinase domain (JH2) of JAK2 (PDB ID: 5UT0) has been determined, offering a blueprint for its inhibitory mechanism. rcsb.org Within the JAK2 active site, AT9283 establishes critical interactions that contribute to its high affinity. astx.com
A key feature of AT9283's interaction is its ability to accommodate the "gatekeeper" residue, which varies among kinases and is a frequent site of resistance mutations. astx.com In the case of the T315I mutation in Abl, where the threonine "gatekeeper" is replaced by a bulkier isoleucine, many inhibitors lose their efficacy due to steric hindrance. nih.gov While a direct crystal structure of AT9283 with Abl (T315I) is not publicly available, its potent inhibitory activity suggests a binding mode that circumvents this steric clash. astx.com This is likely achieved by the inhibitor not extending deep into the hydrophobic pocket behind the gatekeeper residue. nih.gov
| Kinase Target | PDB ID | Key Interacting Residues (Illustrative) |
| Aurora A | 6CPG | Hinge Region (e.g., Ala213, Glu211) astx.comresearchgate.net |
| JAK2 (JH2) | 5UT0 | Hinge Region, Gatekeeper vicinity astx.comrcsb.org |
Note: This table is illustrative and specific residue interactions can vary. The data is based on available crystallographic information.
Computational Chemistry and Molecular Modeling of AT9283 Binding
Computational approaches, including molecular docking and dynamics simulations, have complemented experimental data, providing a dynamic and energetic perspective on AT9283's interactions with its kinase targets.
In Silico Docking and Binding Energy Calculations for Kinase Targets
Molecular docking studies have been employed to predict the binding poses of AT9283 in kinases for which crystal structures are unavailable and to rationalize its observed inhibitory activities. These studies consistently show AT9283 occupying the ATP-binding cleft, with its core structure forming the canonical hinge interactions. nih.gov
Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, have been performed to quantify the strength of AT9283's interaction with kinases like Aurora A. nih.gov These calculations have estimated a favorable binding free energy for the AT9283-Aurora A complex, corroborating the high inhibitory potency observed experimentally. nih.gov Decomposition of the binding free energy into contributions from individual residues has highlighted the critical roles of specific amino acids in the hinge region and the hydrophobic pocket in driving the high-affinity binding. nih.gov
| Kinase Target | Predicted Binding Free Energy (ΔG_binding) kcal/mol | Key Residue Contributions (Illustrative) |
| Aurora A | -40.47 ± 2.90 | Glu211, Ala213 nih.gov |
Note: The binding free energy is a calculated value from a specific study and may vary depending on the computational method used.
Molecular Dynamics Simulations of AT9283-Kinase Complexes
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of the AT9283-kinase complexes over time. nih.gov MD simulations of AT9283 bound to Aurora A have revealed that the inhibitor stabilizes the protein in a specific conformation. researchgate.net These simulations have shown that the key hydrogen bonds between AT9283 and the kinase hinge region are maintained throughout the simulation, indicating a stable binding mode. researchgate.netnih.gov Furthermore, MD studies have helped to understand the conformational changes in the kinase upon inhibitor binding and have provided insights into the structural basis for the selectivity of AT9283. nih.gov The dynamic picture offered by these simulations is crucial for a comprehensive understanding of the inhibitor's mechanism of action and for guiding the design of next-generation kinase inhibitors.
Rational Design of AT9283 Analogs Based on Structural Insights
The development of AT9283 itself was a success of fragment-based drug discovery, where small chemical fragments with weak binding affinity are identified and then optimized through structure-guided chemical synthesis to produce a potent inhibitor. astx.comastx.com The co-crystal structures of AT9283 with its target kinases, such as Aurora A, have provided a detailed roadmap of the key molecular interactions, paving the way for the rational design of next-generation analogs with potentially improved properties. astx.comnih.gov
Structural insights from these co-crystal structures reveal the critical hydrogen bonds and hydrophobic interactions that govern the binding of AT9283 to the ATP-binding pocket of its target kinases. nih.gov For instance, the pyrazole-benzimidazole scaffold of AT9283 forms key hydrogen bonds with the hinge region of the kinase, a conserved feature of the ATP-binding site. researchgate.net This understanding allows for the strategic modification of the AT9283 scaffold to enhance potency, selectivity, or pharmacokinetic properties.
While specific published studies detailing the synthesis and evaluation of a wide range of AT9283 analogs are limited, the principles of rational design based on its known structural interactions are well-established in medicinal chemistry. Hypothetically, medicinal chemists could leverage the existing structural data in several ways:
Modification of Solvent-Exposed Regions: The morpholine (B109124) group of AT9283 is situated in a region of the binding pocket that is exposed to the solvent. nih.gov This area presents an opportunity to introduce chemical modifications aimed at improving solubility and pharmacokinetic profiles without disrupting the core binding interactions.
Targeting Non-Conserved Residues: To enhance selectivity, analogs could be designed to form specific interactions with amino acid residues that are not conserved across different kinase families. For example, exploiting differences in the residues lining the ATP-binding pocket between Aurora kinases and other kinase families could lead to more selective inhibitors.
Structure-Activity Relationship (SAR) Studies: The existing co-crystal structures provide a framework for systematic SAR studies. By synthesizing a series of analogs with targeted modifications and evaluating their inhibitory activity, researchers can build a comprehensive understanding of how different chemical groups contribute to binding affinity and selectivity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov
Mechanisms of Multi-Targeted Kinase Inhibition by AT9283
AT9283 is characterized as a multi-targeted kinase inhibitor due to its ability to potently inhibit several key kinases involved in cell cycle regulation and signal transduction. astx.comsci-hub.se This polypharmacology is a result of the structural similarities within the ATP-binding sites of these kinases.
Differential Binding Affinities and Selectivity Profiles Across Kinase Families
The inhibitory activity of AT9283 varies across different kinase families, a characteristic that is quantified by its half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The lower the IC50 value, the more potent the inhibitor is against that particular kinase.
AT9283 has demonstrated potent, low nanomolar inhibition of Aurora A, Aurora B, Janus kinase 2 (JAK2), and Janus kinase 3 (JAK3). nih.govnih.gov It also shows activity against the Abl kinase, including the T315I mutant which is resistant to some other inhibitors. astx.comnih.gov The differential binding affinities are a reflection of the subtle differences in the amino acid composition and conformation of the ATP-binding pockets of these kinases.
| Kinase Target | IC50 (nM) |
| Aurora A | ~3 |
| Aurora B | ~3 |
| JAK2 | 1.2 |
| JAK3 | 1.1 |
| Abl (T315I) | 4 |
This table presents a summary of the in vitro kinase inhibitory activities of AT9283 against some of its primary targets. The data is compiled from various biochemical assays. astx.com
Structural Basis for ATP Competitive Inhibition Mechanisms
The primary mechanism by which AT9283 inhibits its target kinases is through ATP-competitive inhibition. This means that AT9283 directly competes with the cell's natural energy currency, adenosine (B11128) triphosphate (ATP), for binding to the kinase's active site.
The co-crystal structure of AT9283 bound to Aurora A reveals that the inhibitor occupies the same space as the adenine (B156593) moiety of ATP. nih.gov The pyrazole and benzimidazole rings of AT9283 mimic the purine (B94841) ring of ATP, forming crucial hydrogen bond interactions with the kinase's hinge region. researchgate.net This binding event physically blocks ATP from accessing the active site, thereby preventing the kinase from carrying out its phosphorylation function.
A particularly interesting aspect of AT9283's binding is its ability to interact with different conformational states of the kinase. While initially thought to bind exclusively to the "DFG-in" (active) conformation of Aurora A, subsequent structural studies have shown that it can also bind to the "DFG-out" (inactive) conformation. The "DFG" motif is a highly conserved sequence of amino acids (Asp-Phe-Gly) in the activation loop of kinases, and its conformation plays a critical role in regulating kinase activity. The flexibility of AT9283 to bind to multiple conformations may contribute to its broad kinase inhibitory profile and its potent cellular activity.
Cellular and Preclinical Mechanistic Investigations of At9283 Activity
Effects on Cell Cycle Regulation and Mitotic Progression
Aurora B Kinase Inhibition and Polyploid Phenotype Induction in Cell Lines
AT9283 functions as a potent inhibitor of Aurora B kinase. drugbank.com This inhibition disrupts critical processes in mitosis, leading to a distinct cellular outcome known as polyploidy, which is the state of having more than two paired sets of chromosomes. medchemexpress.com In preclinical studies involving various cell lines, treatment with AT9283 consistently leads to this polyploid phenotype. researchgate.net For instance, in HCT116 cells, AT9283's inhibition of Aurora B activity results in a clear polyploid presentation. researchgate.net This effect is a direct consequence of failed cytokinesis, the final stage of cell division where one cell splits into two. medchemexpress.com
The induction of polyploidy by Aurora B inhibitors like AT9283 has been shown to affect the long-term proliferative potential of cancer cells. nih.gov While cells may become polyploid and even hyper-polyploid (containing more than four sets of chromosomes), this state can be incompatible with sustained proliferation. nih.gov In cells with defective RB and p53 pathways, AT9283 treatment can lead to hyper-polyploidy, where cells are viable but have lost the ability to form tumors in vivo. nih.gov This cellular response, characterized by endoreduplication (the replication of the genome without subsequent cell division), confirms the mechanism of action for an Aurora B inhibitor. astx.comovid.com Studies in aggressive B-cell non-Hodgkin's lymphoma (B-NHL) cell lines, such as Granta-4, SUDHL-6, and RL, have demonstrated that AT9283 treatment induces polyploidy. researchgate.net
Table 1: Effect of AT9283 on Polyploidy in B-NHL Cell Lines
| Cell Line | Treatment Concentration | Duration (hr) | Observed Effect |
|---|---|---|---|
| Granta-4 | Indicated Concentrations | 24 and 48 | Induction of Polyploidy |
| SUDHL-6 | Indicated Concentrations | 24 and 48 | Induction of Polyploidy |
| RL | Indicated Concentrations | 24 and 48 | Induction of Polyploidy |
Data derived from flow cytometry analysis of DNA content. researchgate.net
G2/M Phase Arrest and Associated Cellular Responses
A primary cellular response to AT9283 treatment is the arrest of the cell cycle at the G2/M transition phase. researchgate.net This checkpoint halt prevents cells from entering mitosis. In multiple myeloma (MM) cell lines, treatment with AT9283 leads to an observable increase in the population of cells in the G2/M phase. This arrest is often accompanied by the emergence of a polyploid DNA content within the cell population. For example, in MM.1S cells cultured with 0.5 μmol/L of AT9283 for 24 and 48 hours, cell-cycle analysis revealed a significant increase in cells at the G2/M phase.
Associated with this G2/M arrest are changes in the expression levels of key cell cycle regulatory proteins. Treatment of MM.1S cells with AT9283 resulted in the upregulation of p53, p21, and p27, which are proteins known to inhibit cell cycle progression. Concurrently, the treatment induced the downregulation of phosphorylated retinoblastoma protein (pRb). These molecular changes underscore the mechanism by which AT9283 halts cell cycle progression, ultimately leading to an inhibition of proliferation.
Modulation of Histone H3 and Aurora A Phosphorylation (Thr 288)
AT9283 is a multi-targeted kinase inhibitor, and in addition to Aurora B, it also potently inhibits Aurora A. researchgate.net A key indicator of Aurora B activity is the phosphorylation of its substrate, Histone H3, at the Serine 10 position (pSer10). researchgate.net Treatment with AT9283 leads to a dose-dependent inhibition of Histone H3 phosphorylation. researchgate.net This effect has been clearly demonstrated in various B-NHL cell lines, where AT9283 treatment completely inhibited pSer10, while the total level of Histone H3 protein remained unchanged. researchgate.net This indicates that the compound directly inhibits the phosphorylation event. researchgate.net
Similarly, the activity of Aurora A can be measured by its auto-phosphorylation at Threonine 288 (pThr288). researchgate.net AT9283 treatment effectively inhibits this auto-phosphorylation in a dose-dependent manner. researchgate.net In cell lines such as Granta-519, SUDHL-6, and RL, immunoblotting analysis showed a marked decrease in phosphorylated Aurora A (Thr288) following exposure to AT9283. researchgate.net This dual inhibition of both Aurora A and Aurora B phosphorylation highlights the compound's mechanism of disrupting mitotic progression. researchgate.netresearchgate.net
Table 2: Inhibition of Protein Phosphorylation by AT9283
| Target Protein | Phosphorylation Site | Effect of AT9283 |
|---|---|---|
| Aurora A | Threonine 288 | Dose-dependent inhibition of auto-phosphorylation |
| Histone H3 | Serine 10 | Dose-dependent inhibition of phosphorylation |
This table summarizes the inhibitory effects of AT9283 on key mitotic kinases and their substrates. researchgate.net
Induction of Apoptosis and Inhibition of Cell Proliferation
Dose- and Time-Dependent Apoptotic Pathway Activation by AT9283
AT9283 is a potent inducer of apoptosis, or programmed cell death, in cancer cells. researchgate.net This pro-apoptotic activity occurs in both a dose- and time-dependent manner. astx.comovid.com In studies on B-NHL cell lines, increasing concentrations of AT9283 led to a corresponding increase in apoptotic cells after 48 hours of treatment. astx.comresearchgate.net Similarly, treating cells with a fixed concentration of AT9283 for increasing durations (e.g., 6, 12, 24, 36, and 48 hours) resulted in a time-dependent increase in apoptotic markers. astx.com
The activation of the apoptotic pathway by AT9283 is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate for caspases, which are the central executioners of apoptosis. astx.com In MM.1S cells, exposure to AT9283 for 72 hours led to an increase in apoptotic cells, which was associated with the cleavage of PARP as well as caspase-8 and caspase-9. This suggests the involvement of both the extrinsic and intrinsic apoptotic pathways. Immunoblotting for cleaved PARP is a common method to quantify the apoptotic response induced by AT9283 in various cancer cell lines. astx.comresearchgate.net
Mechanisms of Cell Proliferation Inhibition in Preclinical Cancer Models
The primary mechanism by which AT9283 inhibits cell proliferation is through the combined effects of cell cycle arrest and the induction of apoptosis. drugbank.comastx.comovid.com In a variety of preclinical cancer models, AT9283 has demonstrated the ability to inhibit cell proliferation with an IC50 (half-maximal inhibitory concentration) of less than 1 μM in B-NHL cell lines. astx.comovid.com The inhibition of Aurora kinases disrupts mitosis, leading to endoreduplication and polyploidy, which ultimately compromises the cell's ability to divide successfully. astx.comovid.com
In in vivo preclinical models, such as mouse xenografts of mantle cell lymphoma, AT9283 has shown significant tumor growth inhibition. astx.comovid.com A study using a Granta-519-SCID xenografted mouse model showed that AT9283 administered alone had modest anti-tumor activity. astx.comovid.com However, its combination with other agents like docetaxel resulted in a statistically significant inhibition of tumor growth and enhanced survival. astx.comovid.com This demonstrates that the mechanisms of action observed in cell lines—cell cycle arrest and apoptosis—translate to anti-tumor efficacy in preclinical animal models. astx.comovid.com AT9283's ability to inhibit the growth and survival of multiple solid tumors both in vitro and in vivo has been documented. researchgate.net
Modulation of Specific Intracellular Signal Transduction Pathways.
AT9283, a multi-targeted kinase inhibitor, has been shown to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of cell proliferation, survival, and differentiation. Aberrant STAT3 activation is a hallmark of many malignancies, making it a key therapeutic target. The inhibitory effect of AT9283 on this pathway is primarily achieved through its potent inhibition of upstream kinases, particularly Janus Kinase 2 (JAK2).
The JAK-STAT pathway is a principal signaling cascade that relays extracellular signals from cytokines and growth factors to the nucleus, where STAT proteins regulate gene expression. AT9283 has demonstrated potent inhibitory activity against JAK2. By targeting JAK2, AT9283 effectively blocks the phosphorylation and subsequent activation of STAT3. This disruption of the JAK2/STAT3 signaling axis has been observed in various cancer models, including multiple myeloma, where the inhibition of STAT3 tyrosine phosphorylation by AT9283 has been explicitly demonstrated. The genetic depletion of STAT3 in multiple myeloma cells has been shown to inhibit cell growth, underscoring the significance of AT9283's ability to target this pathway.
The mechanism of action of AT9283 is characterized by its engagement with multiple kinase-driven signaling networks, reflecting its design as a multi-targeted inhibitor. This broad-spectrum activity allows AT9283 to concurrently modulate several pathways that are crucial for cancer cell proliferation and survival.
Aurora Kinases: AT9283 is a potent inhibitor of both Aurora A and Aurora B kinases, which are key regulators of mitosis. Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis, often resulting in endoreduplication (the replication of the genome without cell division) and subsequent apoptosis. The inhibition of Aurora kinases by AT9283 has been demonstrated in a variety of cancer cell lines and is a primary contributor to its antiproliferative effects.
JAK2/3 Kinases: As mentioned previously, AT9283 is a potent inhibitor of JAK2 and JAK3. The JAK family of kinases is integral to the signaling of numerous cytokines and growth factors that are vital for the growth and survival of hematopoietic cells. Dysregulation of JAK signaling is a key driver in myeloproliferative neoplasms and various hematologic malignancies. By inhibiting JAK2 and JAK3, AT9283 can block the downstream activation of STAT proteins and other signaling molecules, thereby inhibiting the proliferation of malignant cells.
Abl Kinase: AT9283 also exhibits inhibitory activity against the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, including the T315I mutant form, which is resistant to imatinib. The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). The ability of AT9283 to inhibit the T315I mutant of BCR-ABL highlights its potential therapeutic utility in cases of imatinib-resistant CML.
The simultaneous inhibition of these distinct kinase families by AT9283 leads to a multi-pronged attack on cancer cells, targeting cell cycle progression, pro-survival signaling, and mechanisms of drug resistance. This interplay between different signaling networks contributes to the broad anti-cancer activity of AT9283 observed in preclinical studies.
Mechanistic Studies in Preclinical Disease Models.
AT9283 has demonstrated significant antiproliferative activity across a wide range of human cancer cell lines in vitro, encompassing both solid tumors and hematologic malignancies. The efficacy of AT9283 is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
In the context of hematologic malignancies, AT9283 has shown particular potency. Studies in aggressive B-cell non-Hodgkin's lymphoma (B-NHL) cell lines have reported IC50 values of less than 1 µM. researchgate.netresearchgate.net For instance, in a panel of B-NHL cell lines, AT9283 effectively inhibited cell growth with IC50 values ranging from 0.11 to 0.85 µM.
Regarding solid tumors, AT9283 has also shown potent activity. In the HCT116 colon cancer cell line, AT9283 treatment led to a clear polyploid phenotype, a hallmark of Aurora B kinase inhibition, with an IC50 of 30 nM for inhibiting colony formation.
The table below summarizes the in vitro antiproliferative activity of AT9283 in a selection of cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| B-cell non-Hodgkin's Lymphoma | Raji | 0.11 - 0.85 |
| B-cell non-Hodgkin's Lymphoma | Toledo | 0.11 - 0.85 |
| B-cell non-Hodgkin's Lymphoma | Granta-4 | 0.11 - 0.85 |
| B-cell non-Hodgkin's Lymphoma | SUDHL-4 | 0.11 - 0.85 |
| Colon Carcinoma | HCT116 | 0.03 (colony formation) |
The antitumor activity of AT9283 has been further substantiated in in vivo studies using mouse xenograft models, where human cancer cells are implanted into immunodeficient mice. These models provide a more complex biological system to evaluate the therapeutic potential of a compound.
In a mouse xenograft model of mantle cell lymphoma, a subtype of B-NHL, AT9283 demonstrated significant tumor growth inhibition. researchgate.netnih.gov In this model, treatment with AT9283 at a dose of 20 mg/kg resulted in statistically significant tumor growth inhibition and enhanced survival of the animals. researchgate.netnih.gov Even at a lower dose of 15 mg/kg, when combined with docetaxel, a microtubule-targeting agent, AT9283 showed a synergistic effect, leading to significant tumor growth inhibition and improved survival compared to either agent alone. researchgate.netnih.gov
The table below provides a summary of the in vivo efficacy of AT9283 in a mantle cell lymphoma xenograft model. researchgate.netnih.gov
| Xenograft Model | Treatment Group | Outcome |
|---|---|---|
| Mantle Cell Lymphoma | Control | Progressive tumor growth |
| AT9283 (15 mg/kg) | Modest anti-tumor activity | |
| AT9283 (20 mg/kg) | Statistically significant tumor growth inhibition and enhanced survival | |
| AT9283 (15 or 20 mg/kg) + Docetaxel (10 mg/kg) | Statistically significant tumor growth inhibition and enhanced survival |
These in vivo studies confirm that the potent in vitro activity of AT9283 translates into meaningful antitumor effects in a more physiologically relevant setting. The observed efficacy in these preclinical models has provided a strong rationale for the clinical investigation of AT9283 in patients with both hematologic malignancies and solid tumors.
Pharmacodynamic biomarkers are crucial for assessing whether a drug is engaging its intended target and eliciting the desired biological response. In preclinical studies of AT9283, several biomarkers have been identified that confirm its mechanism of action and provide a means to monitor its activity.
A key biomarker for the inhibition of Aurora B kinase is the phosphorylation of histone H3 at serine 10 (pHH3). Histone H3 is a direct substrate of Aurora B, and its phosphorylation is essential for chromosome condensation during mitosis. Treatment with AT9283 has been shown to cause a significant reduction in the levels of pHH3 in various cancer cell lines. This inhibition of histone H3 phosphorylation serves as a direct indicator of Aurora B target engagement by AT9283.
In addition to the modulation of pHH3, AT9283 treatment has also been associated with a decrease in the autophosphorylation of Aurora A at threonine 288. This indicates that AT9283 is also effectively engaging and inhibiting its other primary target, Aurora A kinase.
The table below outlines the key pharmacodynamic biomarkers that are modulated by AT9283 in preclinical systems.
| Biomarker | Effect of AT9283 | Associated Target |
|---|---|---|
| Phospho-Histone H3 (Ser10) | Decreased | Aurora B |
| Phospho-Aurora A (Thr288) | Decreased | Aurora A |
| Phospho-STAT3 (Tyr705) | Decreased | JAK2 |
The consistent modulation of these biomarkers in preclinical models provides strong evidence of on-target activity for AT9283 and supports their use in clinical trials to assess target engagement and to potentially guide dose selection and scheduling.
Advanced Research Applications and Future Directions for At9283, L Glutamic Acid Salt
Development of AT9283 and its Analogs as Mechanistic Probes for Kinase Biology
The development of AT9283 originated from a fragment-based approach, a powerful method for identifying novel, ligand-efficient starting points for inhibitor design. nih.govacs.org This strategy involves screening low-molecular-weight compounds to find those that bind to the target protein, which are then optimized through structure-guided chemistry to create potent and selective inhibitors. nih.govnih.gov The initial pyrazole-benzimidazole fragment was optimized using X-ray crystallography of its binding with target kinases, leading to the development of AT9283. acs.org
This structure-based design process is fundamental to the utility of AT9283 and its analogs as mechanistic probes. By understanding the precise molecular interactions between the inhibitor and the kinase active site, researchers can dissect the function of individual kinases within complex signaling networks. The multi-targeted nature of AT9283 allows it to serve as a probe for the interconnected roles of Aurora kinases in mitosis and JAK2 in cytokine signaling. drugbank.comnih.gov For instance, treating cells with AT9283 and observing the resulting cellular phenotypes, such as endoreduplication and apoptosis, confirms the mechanism of action related to Aurora B inhibition. researchgate.netnih.gov
The development of analogs from the AT9283 scaffold allows for the fine-tuning of its kinase selectivity profile. By modifying specific chemical moieties, researchers can create a suite of related compounds with varying potencies against different kinases. This collection of chemical probes enables a more granular investigation of kinase biology, helping to attribute specific cellular effects to the inhibition of particular kinases or combinations of kinases.
Table 1: Kinase Inhibition Profile of AT9283
| Kinase Target | Reported IC50 (nM) | Key Biological Process |
|---|---|---|
| Aurora A | Potent Inhibition | Mitotic Spindle Formation |
| Aurora B | Potent Inhibition | Cytokinesis, Chromosome Segregation |
| JAK2 | 1.2 | Cytokine Signaling, Hematopoiesis |
| JAK3 | 1.1 | Immune Cell Development and Function |
| Abl (T315I mutant) | Potent Inhibition | Cell Proliferation, Survival |
| Flt3 | Potent Inhibition | Hematopoiesis, Cell Survival |
Integration of AT9283 Mechanistic Findings into Systems Biology Models
The polypharmacology of inhibitors like AT9283 presents a challenge for traditional single-target analysis but offers a rich dataset for systems biology approaches. mit.edu Systems biology aims to understand the larger picture of cellular processes by integrating multiple data types into computational models. The mechanistic findings from AT9283, which simultaneously perturbs multiple nodes (kinases) in the cellular signaling network, are particularly valuable for building and refining these models. mdpi.com
The integration of transcriptomic (RNA-seq) and other "omics" data from AT9283-treated cells into these models provides a dynamic view of the cellular response. This allows for the generation of hypotheses about the compound's broader mode of action and can help identify potential biomarkers of response or resistance. mit.edu Such computational models are essential for translating the complex mechanistic data of multi-targeted agents into a coherent understanding of their effects at a systems level. nih.gov
Emerging Research Areas for Multi-Targeted Kinase Inhibitors Beyond Initial Scope
While initially developed with a focus on oncology, the therapeutic potential of multi-targeted kinase inhibitors is being explored in a variety of other diseases. news-medical.netnih.gov The dysregulation of kinase signaling is a hallmark of many pathological conditions, not just cancer.
Emerging research areas for compounds with profiles similar to AT9283 include:
Inflammatory and Autoimmune Diseases: The JAK-STAT signaling pathway, a key target of AT9283, is a critical regulator of the immune response. Inhibitors of this pathway have shown efficacy in treating conditions like rheumatoid arthritis. The broader profile of a multi-targeted inhibitor could offer advantages by modulating other relevant pathways simultaneously.
Neurodegenerative Diseases: Kinase activity is increasingly implicated in the pathology of diseases like Alzheimer's and Parkinson's. Multi-targeted inhibitors could potentially address the complex and multifactorial nature of these conditions. mdpi.com
Cardiovascular Diseases: Kinases play roles in processes such as cardiac hypertrophy and angiogenesis, suggesting that kinase inhibitors could have applications in treating heart-related conditions. news-medical.net
Furthermore, within oncology, the application of multi-targeted inhibitors is expanding. A significant area of research is the use of these inhibitors in combination therapies. sinobiological.comadvancementsinoncology.com For example, combining a multi-targeted agent with immune checkpoint inhibitors or other targeted therapies can enhance anti-tumor activity and overcome resistance mechanisms. advancementsinoncology.com Studies have shown that AT9283 in combination with docetaxel can enhance apoptosis and suppress tumor growth in preclinical models. nih.gov
Conceptual Frameworks for Next-Generation AT9283-Derived Compounds and Research Tools
The development of AT9283 provides a solid framework for the design of next-generation compounds and research tools. The primary challenges in kinase inhibitor development are achieving selectivity and overcoming resistance. technologynetworks.comscientistlive.com
Conceptual frameworks for future development include:
Structure-Based Design for Selectivity: The detailed crystallographic data of AT9283 bound to its target kinases can be used to rationally design new analogs with altered selectivity profiles. acs.org This could involve creating more selective inhibitors for a single kinase or designing compounds with a specific, desired multi-targeted profile to achieve synergistic effects. nih.govbiorxiv.org
Targeting Resistance Mechanisms: A common issue with kinase inhibitors is the emergence of resistance, often through mutations in the kinase domain. news-medical.net Next-generation inhibitors can be specifically designed to inhibit these drug-resistant mutant forms. sinobiological.comnih.gov The activity of AT9283 against the T315I "gatekeeper" mutation of Abl kinase is an example of this principle. medchemexpress.com
Development of Allosteric and Covalent Inhibitors: Moving beyond traditional ATP-competitive inhibitors, the development of allosteric inhibitors (which bind to a site other than the ATP pocket) or covalent inhibitors (which form a permanent bond with the kinase) can offer higher selectivity and potency. sinobiological.comrsc.org The AT9283 scaffold could be modified to incorporate functionalities that enable these alternative binding modes.
Fragment Growing and Linking: The fragment-based discovery method used for AT9283 can be further exploited. nih.govbiorxiv.org New fragments can be identified for different kinase targets and then "grown" or linked together to create novel multi-targeted compounds with tailored polypharmacology. rsc.org
By leveraging these conceptual frameworks, the knowledge gained from AT9283 can be used to create a new generation of more effective and selective research tools and potential therapeutic agents.
Q & A
Q. Methodological Answer :
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) to confirm salt formation, as demonstrated in the synthesis of L-glutamic acid manganese chloride (LGAMC) .
- Spectroscopic Techniques :
- Chromatographic Purity : HPLC with UV detection (210–220 nm) can resolve impurities at levels <0.1% .
Advanced Question: How can crystallization conditions be optimized for L-glutamic acid salts during fermentation-based production?
Methodological Answer :
Crystallization efficiency depends on pH, temperature, and counterion selection:
- pH Control : Adjust fermentation broth to pH ~3.0 using HCl to protonate glutamate, reducing solubility and promoting crystallization .
- Counterion Effects : Sodium or potassium ions are commonly used to form stable salts. For example, monosodium glutamate (MSG) crystallizes at higher yields compared to magnesium salts due to ionic radius compatibility .
- Temperature Gradients : Gradual cooling (e.g., from 50°C to 4°C over 12 hours) enhances crystal size uniformity, critical for industrial-scale reproducibility .
Advanced Question: What experimental strategies resolve discrepancies in L-glutamic acid quantification across different analytical platforms?
Methodological Answer :
Contradictions between enzymatic assays and LC-MS data often arise from matrix effects or interference:
- Cross-Validation : Run parallel analyses using both methods on the same sample set. For instance, enzymatic assays may overestimate glutamate in meat extracts due to endogenous dehydrogenase activity, whereas LC-MS provides absolute quantification .
- Standard Additions : Spike samples with known glutamate concentrations to assess recovery rates. Low recoveries (<90%) indicate matrix interference, necessitating additional cleanup steps (e.g., solid-phase extraction) .
- Interference Testing : Evaluate common interferents (e.g., aspartate, GABA) using selectivity studies. Enzymatic kits with high substrate specificity (e.g., >99% for glutamate dehydrogenase) minimize false positives .
Advanced Question: How do structural modifications of L-glutamic acid salts influence their biochemical activity in neurotransmission studies?
Q. Methodological Answer :
- Chelation Effects : Metal salts (e.g., magnesium L-glutamate) enhance stability in neuronal buffer systems. The Mg²⁺ ion modulates NMDA receptor activity, requiring strict control of salt stoichiometry to avoid confounding electrophysiological results .
- Stereochemical Purity : Ensure L-isomer dominance (>99%) via chiral HPLC, as D-glutamate exhibits negligible receptor binding .
- Buffer Compatibility : Use monopotassium glutamate salts (e.g., CAS 6382-01-0) in pH 7.4 Tris buffers for synaptic vesicle studies, as potassium ions mimic intracellular conditions .
Advanced Question: What are the best practices for synthesizing novel L-glutamic acid salt derivatives for optical or catalytic applications?
Q. Methodological Answer :
- Equimolar Reactions : For LGAMC synthesis, mix L-glutamic acid and manganese chloride in a 1:1 molar ratio in Millipore water to ensure complete complexation .
- Crystal Growth : Slow evaporation at ambient temperature yields larger, defect-free crystals suitable for nonlinear optical (NLO) testing. Monitor crystal habit using polarized light microscopy .
- Thermal Stability : Perform TGA-DSC to assess decomposition thresholds. For example, LGAMC shows stability up to 220°C, making it viable for laser frequency conversion applications .
Advanced Question: How can researchers address batch-to-batch variability in L-glutamic acid salt purity during peptide synthesis?
Q. Methodological Answer :
- Lot Certification : Require suppliers to provide Certificates of Analysis (COA) with ≥98% purity (via HPLC) and residual solvent data (e.g., <0.1% ethanol) .
- In-House QC : Implement FTIR and NMR batch testing to detect trace contaminants (e.g., pyroglutamate byproducts) .
- Storage Conditions : Store hygroscopic salts (e.g., magnesium glutamate) under desiccation to prevent hydration, which alters reactivity in solid-phase peptide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
